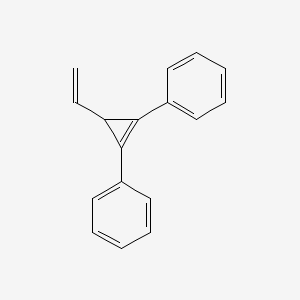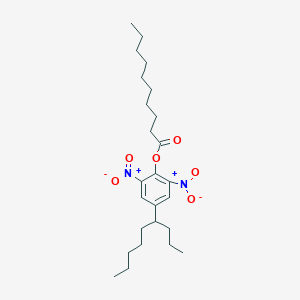
2,6-Dinitro-4-(nonan-4-YL)phenyl decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dinitro-4-(nonan-4-yl)phenyl decanoate is a chemical compound belonging to the class of esters. It is characterized by the presence of two nitro groups and a nonyl group attached to a phenyl ring, which is further esterified with decanoic acid. This compound is known for its applications in various fields, including agriculture and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dinitro-4-(nonan-4-yl)phenyl decanoate typically involves the esterification of 2,6-dinitro-4-(nonan-4-yl)phenol with decanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the phenol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dinitro-4-(nonan-4-yl)phenyl decanoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 2,6-diamino-4-(nonan-4-yl)phenyl decanoate.
Substitution: Formation of 2,6-dinitro-4-(nonan-4-yl)phenol and decanoic acid.
Scientific Research Applications
2,6-Dinitro-4-(nonan-4-yl)phenyl decanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as an inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2,6-Dinitro-4-(nonan-4-yl)phenyl decanoate involves the disruption of cellular processes in target organisms. The nitro groups in the compound can interfere with oxidative phosphorylation by uncoupling the proton gradient across the mitochondrial membrane, leading to the inhibition of ATP synthesis. This results in the disruption of energy production and ultimately causes cell death in target organisms.
Comparison with Similar Compounds
2,6-Dinitro-4-(nonan-4-yl)phenyl decanoate can be compared with other similar compounds such as:
Dinocap: A mixture of dinitrophenyl crotonate isomers used as a fungicide and acaricide.
The uniqueness of this compound lies in its specific ester structure, which imparts distinct physicochemical properties and biological activities compared to other dinitrophenyl compounds.
Properties
CAS No. |
63713-11-1 |
|---|---|
Molecular Formula |
C25H40N2O6 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(2,6-dinitro-4-nonan-4-ylphenyl) decanoate |
InChI |
InChI=1S/C25H40N2O6/c1-4-7-9-10-11-12-14-17-24(28)33-25-22(26(29)30)18-21(19-23(25)27(31)32)20(15-6-3)16-13-8-5-2/h18-20H,4-17H2,1-3H3 |
InChI Key |
WCAQOHGNODTHLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])C(CCC)CCCCC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14506935.png)
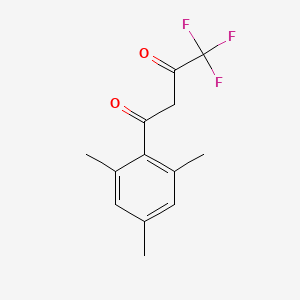

![3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14506950.png)
![4,4'-[(6-Methoxypyridin-2-yl)methylene]diphenol](/img/structure/B14506979.png)
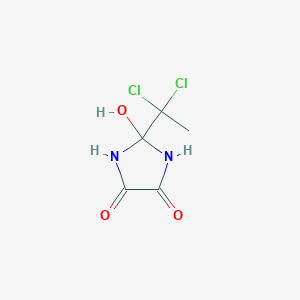
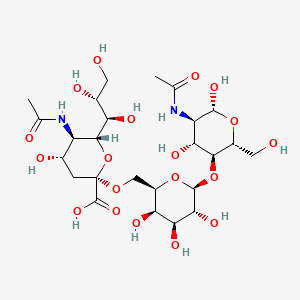
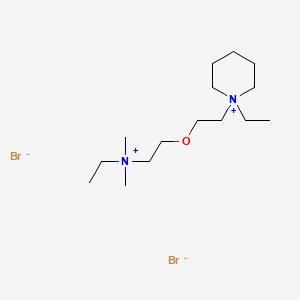
![{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol](/img/structure/B14507002.png)
![3-[(1-Phenylethenyl)oxy]cholestane](/img/structure/B14507007.png)
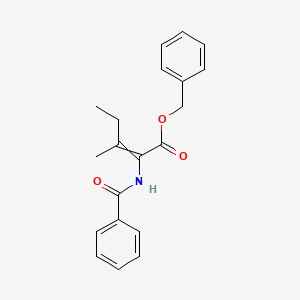
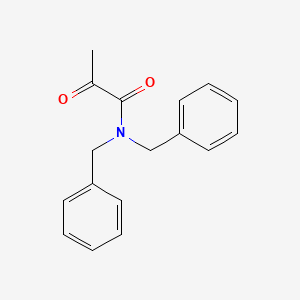
![1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one](/img/structure/B14507013.png)
